Urea, (dichlorophenyl)hydroxy-
Description
Contextual Overview of Halogenated Phenylurea Compounds in Chemical Science
Halogenated phenylurea compounds represent a significant class of organic molecules characterized by a phenyl group and a urea (B33335) moiety, with one or more hydrogen atoms on the phenyl ring replaced by halogens (fluorine, chlorine, bromine, or iodine). ontosight.aiscbt.com These compounds are of substantial interest in scientific research due to their diverse chemical properties and wide-ranging applications. scbt.com The inclusion of halogens can dramatically alter a molecule's physical and chemical characteristics, such as polarity, lipophilicity, and reactivity. ontosight.aipressbooks.pub For instance, the high electronegativity of halogens like chlorine and fluorine can create significant molecular dipole moments, affecting solubility and the ability to interact with biological targets. pressbooks.pub
In chemical science, halogenated phenylureas are recognized for their utility as intermediates in the synthesis of more complex molecules. scbt.comontosight.ai Their unique reactivity facilitates the formation of carbon-halogen bonds, which are pivotal in numerous chemical transformations. scbt.com This structural motif is prominent in various fields. In agriculture, phenylurea derivatives have been developed as potent herbicides that act by inhibiting photosynthesis in weeds. ontosight.aigoogle.com In medicinal chemistry, the phenylurea scaffold is considered a "privileged structure" because it can form stable hydrogen bonds with biological targets, a key feature in drug design. Consequently, these compounds have been extensively investigated for their potential as therapeutic agents in areas such as oncology and microbiology. ontosight.ainih.govnih.gov The systematic substitution of halogens on the phenyl ring allows for the fine-tuning of a compound's structure-activity relationship (SAR), enabling researchers to optimize potency and selectivity for specific applications. nih.gov
Historical Development and Emerging Significance of Urea, (dichlorophenyl)hydroxy- in Academic Research
The history of dichlorophenyl urea compounds is rooted in the broader development of phenylurea-based chemicals in the 20th century. Early milestones include the synthesis of urea-containing drugs like Suramin (1922) and the discovery of dichlorophenyl derivatives such as the herbicide DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea), which highlighted the potent biological activity of this chemical class. These early successes spurred further exploration into more complex derivatives.
The specific subclass, Urea, (dichlorophenyl)hydroxy-, which incorporates both dichloro- and hydroxy- functional groups, has gained significance in more recent academic research. The synthesis of various isomers, such as 1-(3,5-dichloro-4-hydroxy-phenyl)urea derivatives, has been a focus of contemporary studies. derpharmachemica.com These efforts often involve reacting a substituted aniline (B41778), like 4-hydroxy, 3,5-dichloro aniline, with different isocyanates to produce a library of related compounds for further evaluation. derpharmachemica.com
The emerging significance of these molecules is tied to their potential in drug discovery and materials science. Research has demonstrated that dichlorophenyl urea compounds can exhibit potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, including leukemia and melanoma. nih.govresearchgate.net For example, studies on novel dichlorophenyl urea compounds, such as SR4 (1,3-bis(3,5-dichlorophenyl)urea), have shown they can induce cell cycle arrest and apoptosis, making them promising candidates for further investigation as therapeutic agents. nih.govresearchgate.net The addition of a hydroxyl group can further modify the compound's biological activity and pharmacokinetic properties. The academic interest lies in understanding how the interplay between the dichlorinated phenyl ring and the hydroxyl group influences molecular interactions and biological outcomes.
Fundamental Research Questions and Objectives Pertaining to Urea, (dichlorophenyl)hydroxy-
The study of Urea, (dichlorophenyl)hydroxy- and its derivatives is driven by several fundamental research questions aimed at fully elucidating their chemical behavior and potential applications. A primary objective is the development of efficient and sustainable synthesis methods. This includes exploring novel catalytic systems and "green chemistry" approaches to produce these compounds with high yield and purity, while minimizing hazardous byproducts. evitachem.com
A second major area of research revolves around the systematic exploration of the structure-activity relationship (SAR). Key questions include:
How does the position of the chlorine and hydroxyl groups on the phenyl ring affect the compound's biological activity? nih.gov
What is the impact of substituting different functional groups on the urea nitrogen atoms? nih.gov
How do these structural modifications influence the compound's interaction with specific biological targets, such as enzymes or protein receptors?
To answer these questions, researchers are focused on synthesizing and evaluating libraries of analogous compounds. For example, studies have been designed to assess how substitutions on the aromatic ring of N-phenyl ureidobenzenesulfonates impact cell cycle progression in cancer cells. nih.gov
Finally, a significant objective is the elucidation of the molecular mechanisms of action. This involves advanced techniques to understand how these compounds function at a cellular and molecular level. For compounds showing anticancer potential, research aims to identify the specific signaling pathways they modulate, such as those involved in cell cycle control and apoptosis. researchgate.net For instance, investigations into dichlorophenyl urea compounds have focused on their ability to decrease levels of key proteins like cyclins and cyclin-dependent kinases (CDKs) while increasing the expression of CDK inhibitors. researchgate.net These mechanistic studies are crucial for the rational design of new, more effective molecules for therapeutic or other applications.
Research Findings on Related Dichlorophenyl Urea Derivatives
| Compound | Key Research Finding | Reference(s) |
| SR4 (1,3-bis(3,5-dichlorophenyl)urea) | Inhibits proliferation and activates apoptosis in melanoma cells. Induces cell cycle arrest at the G0/G1 transition in leukemia cells. | nih.govresearchgate.net |
| 1-(3,4-dichlorophenyl)urea (B109879) derivatives | Found to have antimicrobial activity, with some derivatives showing outstanding inhibition against Acinetobacter baumannii. | mdpi.com |
| 1-(3,5-dichloro-4-hydroxy-phenyl) urea derivatives | Synthesized and evaluated for antimicrobial and antioxidant activities, with some showing significant inhibition against fungal pathogens. | derpharmachemica.com |
| MMV665953 (1-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea) | Identified as being more bactericidal against Staphylococcus aureus biofilms than conventional antibiotics. | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6Cl2N2O2 |
|---|---|
Molecular Weight |
221.04 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)-1-hydroxyurea |
InChI |
InChI=1S/C7H6Cl2N2O2/c8-4-2-1-3-5(6(4)9)11(13)7(10)12/h1-3,13H,(H2,10,12) |
InChI Key |
XMVIXIUPAYVBLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N(C(=O)N)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Urea, Dichlorophenyl Hydroxy
Established Synthetic Pathways for Urea (B33335), (dichlorophenyl)hydroxy-
The synthesis of Urea, (dichlorophenyl)hydroxy- primarily revolves around the formation of the urea bond from carefully selected precursors.
Precursor Identification and Selection
The most common precursors for the synthesis of (dichlorophenyl)hydroxy-urea are 3,4-dichloroaniline (B118046) and a source of the carbonyl group, often in the form of an isocyanate or a related reagent. For instance, the reaction of 3,4-dichloroaniline with phosgene (B1210022) can generate the highly reactive 3,4-dichlorophenyl isocyanate intermediate. evitachem.com This isocyanate is then reacted with hydroxylamine (B1172632) or a protected form thereof to yield the final product.
Another key precursor is 3,4-dichlorophenyl hydroxyurea (B1673989) itself, which can be synthesized from isocyanic acid 3-4 Dichlorfop and oxammonium sulfate (B86663) with sodium hydroxide. google.com This intermediate is then used in subsequent reactions. google.com
Reaction Conditions Optimization and Catalytic Systems
The synthesis of urea derivatives, including (dichlorophenyl)hydroxy-urea, often requires careful optimization of reaction conditions to maximize yield and purity. Key parameters that are frequently adjusted include temperature, solvent, and the use of catalysts.
For the synthesis of related urea compounds, reactions are often conducted at room temperature or slightly elevated temperatures. Solvents such as dichloromethane, ethanol, and 1,2-dichloroethane (B1671644) are commonly used. mdpi.com In some cases, a catalyst like triethylamine (B128534) may be employed to facilitate the reaction.
A metal-free approach for the synthesis of unsymmetrical ureas utilizes the hypervalent iodine reagent PhI(OAc)₂ as a coupling mediator. mdpi.comresearchgate.net This method avoids the need for metal catalysts and high temperatures, proceeding under mild conditions. mdpi.comresearchgate.net
The table below summarizes typical reaction conditions for the synthesis of related urea derivatives.
| Parameter | Condition | Source |
| Temperature | Room temperature to 80 °C | mdpi.com |
| Solvent | Dichloromethane, Ethanol, 1,2-DCE | mdpi.com |
| Catalyst | Triethylamine, PhI(OAc)₂ | mdpi.com |
Isolation and Purification Methodologies (e.g., Recrystallization, Chromatography)
Following the synthesis, the isolation and purification of Urea, (dichlorophenyl)hydroxy- are crucial steps to obtain a product of high purity. Common techniques employed include recrystallization and chromatography.
Recrystallization from a suitable solvent system, such as ethanol/water, is a widely used method for purifying solid compounds. This technique relies on the differential solubility of the desired compound and impurities in the chosen solvent at different temperatures.
Column chromatography is another powerful purification technique. mdpi.com For urea derivatives, column chromatography using a silica (B1680970) gel stationary phase and a mobile phase mixture, such as petroleum ether/acetone, has been reported to be effective. mdpi.com The purity of the final product is often verified using analytical techniques like High-Performance Liquid Chromatography (HPLC).
Novel Approaches for Functionalizing the Urea, (dichlorophenyl)hydroxy- Scaffold
The (dichlorophenyl)hydroxy-urea scaffold presents opportunities for further chemical modification to create new derivatives with potentially altered properties.
Regioselective Substitution Reactions on the Dichlorophenyl Moiety
The dichlorophenyl ring of the molecule is a key site for functionalization. Regioselective substitution reactions allow for the introduction of new functional groups at specific positions on this aromatic ring. The chlorine atoms on the phenyl ring can be the target of nucleophilic substitution reactions, where they are replaced by other functional groups. evitachem.com
The reaction of 2,6-dichloro-4-methylnicotinonitrile (B1293653) with malononitrile (B47326) dimer in the presence of triethylamine demonstrates a regioselective nucleophilic substitution of the chlorine atom at a specific position. researchgate.net This highlights the potential for selective modification of the dichlorophenyl moiety.
Modifications of the Urea Backbone
The urea backbone itself can be a target for chemical modification. nih.govresearchgate.net The nitrogen atoms of the urea group can be further substituted to create N,N'-disubstituted urea derivatives. nih.gov These modifications can significantly impact the chemical and biological properties of the resulting compounds. nih.gov
For instance, the synthesis of unsymmetrical urea derivatives can be achieved by coupling amides and amines, offering a versatile route to modify the urea core. mdpi.comresearchgate.net This allows for the introduction of a wide range of substituents onto the urea nitrogen atoms.
Synthesis of Conjugates and Hybrid Molecules (e.g., Peptide-Urea, Glycoside-Urea)
The conjugation of (dichlorophenyl)hydroxy-urea with biomolecules like peptides and glycosides represents a key strategy to enhance its properties. These hybrid molecules can exhibit altered solubility, stability, and cell permeability.
Peptide-Urea Conjugates: The synthesis of peptide-urea conjugates involves covalently linking the (dichlorophenyl)hydroxy-urea moiety to a peptide chain. nih.gov This is typically achieved through solid-phase or solution-phase synthesis. nih.gov A common approach involves designing the urea derivative with a functional group, such as a carboxylic acid or an amine, that can readily participate in standard peptide coupling reactions. researchgate.net For instance, a (dichlorophenyl)hydroxy-urea derivative could be functionalized to act as an amino acid analogue and incorporated directly into a growing peptide chain using automated peptide synthesizers. masterorganicchemistry.com The choice of solid support, such as polystyrene-co-divinylbenzene resin, can be critical for achieving high yields in solid-phase synthesis. nih.gov The peptide can be attached at various positions, most commonly at the N- or C-terminus, via a suitable linker. nih.gov
Glycoside-Urea Conjugates: Glycosylation of (dichlorophenyl)hydroxy-urea aims to create glycoside-urea hybrids, which can improve aqueous solubility and influence biological interactions. The synthesis of glycosides is a complex task that requires precise control of stereochemistry at the anomeric center. mdpi.com Enzymatic synthesis using engineered enzymes called glycosynthases has emerged as a powerful alternative to traditional chemical methods, as it avoids the need for extensive protecting group strategies. mdpi.com Glycosynthases can catalyze the transfer of a sugar moiety from an activated glycosyl donor (e.g., a glycosyl fluoride) to an acceptor molecule—in this case, a functionalized (dichlorophenyl)hydroxy-urea. mdpi.comnih.gov Alternatively, chemical methods can be employed, often using activated glycosyl donors like 4,6-dimethoxy-1,3,5-triazin-2-yl (DMT) glycosides, which can be prepared directly from unprotected sugars. nih.gov The synthesis of an artificial glucosinolate bearing a dichlorophenyl group has been reported, demonstrating the feasibility of attaching complex sugar-like moieties to this scaffold. dntb.gov.ua
Design and Synthesis of Bisaryl Urea Derivatives
The design and synthesis of bisaryl urea derivatives, particularly symmetrically substituted ones, have been a focal point of research to explore structure-activity relationships (SAR). uts.edu.aunih.gov A prominent example is the N,N'-bis(3,5-dichlorophenyl)urea, known as SR4. nih.gov
The general synthesis for these compounds is often a straightforward, one-step process. uts.edu.au It typically involves the reaction of an appropriately substituted aniline (B41778) with N,N'-carbonyldiimidazole (CDI). uts.edu.au This method allows for the creation of a library of derivatives by varying the substituents on the aniline starting material. uts.edu.au The design of these derivatives often focuses on modulating lipophilicity and electronic properties. Studies have shown that incorporating lipophilic and electron-withdrawing substituents on the bisaryl urea scaffold enhances their activity in certain biological assays. uts.edu.aunih.gov
Below is a table of representative bisaryl urea derivatives and their measured properties from SAR studies.
| Compound Number | Substituent (R) | Lipophilicity (cLogP) | Electronic Effect (σm) |
|---|---|---|---|
| 1 | H | 4.26 | 0.00 |
| 2 | 4-F | 4.60 | 0.34 |
| 3 | 4-Cl | 5.38 | 0.37 |
| 4 | 4-Br | 5.66 | 0.39 |
| 5 | 4-I | 6.26 | 0.35 |
| 6 | 4-CF3 | 5.72 | 0.43 |
| 7 | 3,5-di-CF3 | 7.18 | 0.86 |
| 8 | 3,5-di-Cl | 6.52 | 0.74 |
Data sourced from structure-activity relationship studies on bisaryl ureas. uts.edu.au cLogP represents the calculated logarithm of the partition coefficient, a measure of lipophilicity. σm is the Hammett constant for meta-substituents, quantifying the electronic effect.
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms, kinetics, and thermodynamics involved in the synthesis of (dichlorophenyl)hydroxy-urea and its derivatives is crucial for optimizing reaction conditions and improving yields.
Thermodynamic Considerations: Thermodynamic parameters determine the spontaneity and equilibrium position of a reaction. The formation of the urea bond is generally an exothermic process, releasing heat into the surroundings. Studies on related complexation reactions have shown that the metal-ligand interactions are spontaneous and exothermic in nature. researchgate.net The stability of the final product is also a key consideration. Hydroxyurea itself can be unstable in aqueous solutions, with its decomposition influenced by moisture and temperature. sefh.es However, highly concentrated solutions have been observed to have excellent stability over long periods. sefh.es This suggests that the thermodynamics of degradation pathways may be concentration-dependent.
Transition state analysis involves characterizing the high-energy, transient molecular structure that exists at the peak of the energy profile along the reaction coordinate. For the synthesis of Urea, (dichlorophenyl)hydroxy-, a likely pathway is the reaction between a dichlorophenyl isocyanate and hydroxylamine.
The proposed mechanism involves the nucleophilic attack of the hydroxylamine's nitrogen or oxygen atom on the electrophilic carbonyl carbon of the isocyanate. This initial step leads to the formation of a tetrahedral intermediate, which represents the transition state. This state is highly unstable and quickly resolves to the final urea product. The specific geometry and energy of this transition state dictate the reaction's activation energy and, consequently, its rate. Electronic factors, such as the electron-withdrawing nature of the dichlorophenyl group, influence the stability of the transition state and the charge distribution within it. nahrainuniv.edu.iq Computational modeling is a powerful tool used to analyze these transient structures, providing insights that are difficult to obtain through experimental methods alone.
Structure Activity Relationship Sar and Mechanistic Studies of Dichlorophenyl Urea Derivatives
Systematic Structural Modifications and Their Impact on Biological Potency
The biological activity of dichlorophenyl urea (B33335) derivatives is profoundly influenced by structural modifications to the molecule. Key areas of modification include the dichlorophenyl ring, the hydroxyl group, substitutions on the urea linkage, and the replacement of the urea oxygen with sulfur.
The position and number of chlorine atoms on the phenyl ring are critical determinants of biological potency. Different substitution patterns on the dichlorophenyl ring lead to significant variations in activity. For instance, in a series of 1,3-diaryl substituted pyrazole-based urea derivatives, the compound with a 3,4-dichlorophenyl group (7a) was identified as the most potent against S. aureus, with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. nih.gov Similarly, studies on diflapolin (B1670557) derivatives showed that a 3,4-dichloro substitution on the terminal phenyl ring resulted in the best inhibitory potencies. tandfonline.com
Conversely, other studies have highlighted the importance of different substitution patterns. For example, in a study of aryl urea derivatives, a compound featuring a 3,5-dichlorophenyl group, 1-(2-(2-aminoethyl)phenyl)-3-(3,5-dichlorophenyl)urea (11b), was uniquely active against S. aureus among a series of related compounds. uea.ac.uk The activity of this compound was attributed to the specific combination of the 3,5-dichlorophenyl group and the 2-aminoethylphenyl group. uea.ac.uk
The presence of two halogen substituents at the ortho and para positions (e.g., 2,4-dichloro) has also been shown to result in superior activity compared to mono-substituted derivatives. tandfonline.com Research on benzoylpyrimidinylurea derivatives indicated that chlorine atoms are generally beneficial for increasing antifungal activity. mdpi.com The synthesis of 1-(2-amino-4-chlorophenyl)-3-(2,4-dichlorophenyl)urea (3h) further underscores the exploration of multiple chlorine substitutions to enhance biological effects. tandfonline.com
Table 1: Influence of Dichlorophenyl Substitution on Biological Activity
| Substitution Pattern | Compound Context | Observed Activity | Reference |
|---|---|---|---|
| 3,4-Dichloro | Pyrazole-based urea derivative | Most potent against S. aureus (MIC = 0.25 μg/mL). nih.gov | nih.gov |
| 3,4-Dichloro | Diflapolin derivative | Best inhibitory potencies. tandfonline.com | tandfonline.com |
| 3,5-Dichloro | Aryl urea derivative (11b) | Active against S. aureus (MIC ≤ 50 μM). uea.ac.uk | uea.ac.uk |
| 2,4-Dichloro | Aromatic urea derivative | Superior activity compared to mono-substituted derivatives. tandfonline.com | tandfonline.com |
| 2,6-Dichloro | Benzoylpyrimidinylurea derivative | Demonstrated notable larvicidal and antifungal activities. mdpi.com | mdpi.com |
The presence and position of a hydroxyl group can significantly enhance the biological activity of urea derivatives. researchgate.net This enhancement is often attributed to the ability of the hydroxyl group to form key hydrogen bond interactions with biological targets. The amide bridge (-CONH-) connecting the two parts of the molecule is crucial for inhibiting photosynthetic electron transfer, and this effect is amplified by the presence of a hydroxyl group. researchgate.net
The substituents on the nitrogen atoms of the urea linkage play a pivotal role in determining the conformational preferences and biological activity of the molecule. nih.gov N,N'-diarylureas are a prominent class of compounds where one nitrogen is substituted with the dichlorophenyl ring (which may be hydroxylated) and the other nitrogen is typically substituted with a different aryl or heterocyclic ring. nih.gov
The nature of the second substituent is crucial. For example, in the development of kinase inhibitors, replacing a diaryl amide with a diaryl urea structure and modifying a quinoline (B57606) ring with 6,7-dimethoxy groups led to better activity. nih.gov The introduction of N-methyl groups to the urea NHs can cause a significant stereochemical shift from a trans,trans conformation to a cis,cis conformation, thereby altering biological activity. nih.gov The introduction of bulky substituents can also influence activity; for example, N,N'-di(2,6-diisopropylphenyl)urea is soluble in nonpolar solvents because the bulky groups prevent the self-association that is typical for other diaryl ureas. nih.gov In a series of pleuromutilin (B8085454) derivatives, the introduction of N-methyl groups to the urea linkage resulted in decreased antibacterial activities. tandfonline.com
The replacement of the carbonyl oxygen in the urea bridge with a sulfur atom to form a thiourea (B124793) derivative often leads to significant changes in biological activity. Several studies have shown that thiourea derivatives can be more potent than their corresponding urea analogs. biointerfaceresearch.commdpi.com
For instance, a comparative study on the larvicidal activity of urea and thiourea derivatives containing a 1,2,4-triazole (B32235) moiety revealed that the thiourea derivatives were much more potent. mdpi.com In another study, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was found to be highly effective in reducing the proliferation of the A549 lung cancer cell line with an IC50 value of 0.2 µM, whereas the corresponding urea derivative was significantly less active (IC50 = 22.8 µM). biointerfaceresearch.com Similarly, in a series of 1-aryl-3-(pyridin-2-yl) substituted compounds, the thiourea derivatives consistently showed higher antitumor activity than the urea derivatives. biointerfaceresearch.com However, this is not a universal rule, as some studies have found urea derivatives to be more active. For example, in the context of pyrazole-based antimicrobials, certain urea derivatives showed higher potency against Mycobacterium tuberculosis than their thiourea counterparts. nih.gov
Table 2: Comparative Activity of Urea vs. Thiourea Derivatives
| Compound Pair Class | Biological Target/Assay | Finding | Reference |
|---|---|---|---|
| 1,3-bis(4-(trifluoromethyl)phenyl) | A549 lung cancer cell line | Thiourea (IC50 = 0.2 µM) was >100-fold more potent than urea (IC50 = 22.8 µM). biointerfaceresearch.com | biointerfaceresearch.com |
| 1-Aryl-3-(pyridin-2-yl) | Antitumor activity (MCF-7, SkBR3 cells) | Thiourea derivatives were more active than corresponding urea derivatives. biointerfaceresearch.com | biointerfaceresearch.com |
| 1,2,4-Triazole derivatives | Larvicidal activity (Aedes aegypti) | Thiourea derivatives were much more potent than urea derivatives. mdpi.com | mdpi.com |
| Pyrazole-based derivatives | Mycobacterium tuberculosis | Urea derivatives 7f and 7j (MIC = 1 µg/mL) were more potent than their thiourea counterparts 6p and 6r (MIC = 8 and 16 µg/mL). nih.gov | nih.gov |
| Sugar-based derivatives | MCF7 cancer cell line | Urea species displayed much better activity than thiourea derivatives. tandfonline.com | tandfonline.com |
Conformational Analysis and Stereochemical Effects on Activity
The three-dimensional structure and conformational flexibility of dichlorophenyl urea derivatives are key to their biological function. The urea functional group itself has restricted rotation due to resonance between the nitrogen lone pairs and the carbonyl group. nih.gov
For N,N'-diphenylureas, a trans,trans conformation is generally preferred in both solid-state and solution. nih.gov However, the substitution pattern can significantly influence this preference. The introduction of substituents at the ortho position of the N-aryl group can disrupt the planarity of the molecule. nih.gov This disruption can promote the formation of intermolecular hydrogen bonds by pre-organizing the monomer conformation. nih.gov
Computational methods, such as Density Functional Theory (DFT) and metadynamics, are valuable tools for studying the conformational preferences of urea derivatives. nih.govnih.gov Such studies have highlighted the dynamic behavior of N,N'-aryl ureas. nih.gov Stereochemistry plays a crucial role; for example, N-methylation can induce a switch from the typical trans to a cis conformation around the C-N bond, which can dramatically alter the molecule's shape and its ability to bind to a target. nih.gov In N-aryl-N'-cyclopentyl ureas, it was found that the methylation pattern significantly affects the conformational preference, with some analogues adopting both trans-trans and cis-trans conformations of equal energy. nih.gov The stability of these conformations can be influenced by intramolecular hydrogen bonds. nih.gov
Elucidation of Molecular Mechanisms Underlying Observed Activities
The molecular mechanisms of dichlorophenyl urea derivatives are diverse but often hinge on the ability of the urea moiety to form specific hydrogen bonds with protein targets. nih.govnih.gov
A prominent mechanism for diaryl ureas is the inhibition of protein kinases. nih.gov Compounds like Sorafenib, a diaryl urea, inhibit kinases such as VEGFR and B-Raf by binding to the ATP-binding site. nih.govmdpi.com The two NH groups and the carbonyl oxygen of the urea are critical for this interaction, typically forming hydrogen bonds with highly conserved amino acid residues (like glutamate (B1630785) and cysteine) in the hinge region of the kinase domain. nih.gov The dichlorophenyl group itself usually binds within a hydrophobic pocket of the enzyme. biointerfaceresearch.com
Beyond kinase inhibition, dichlorophenyl urea derivatives have shown other mechanisms of action. For instance, a 3,4-dichlorophenyl urea derivative was found to effectively inhibit DNA gyrase, an essential bacterial enzyme, suggesting a different mode of antibacterial action. researchgate.net Molecular modeling studies confirmed that the compound binds to the active site of DNA gyrase with good affinity. researchgate.net Other biological activities reported for this class of compounds include the inhibition of cytokinin oxidase/dehydrogenase, which is involved in plant growth regulation. portlandpress.com The interaction often involves the urea moiety forming stacking and NH-π interactions with aromatic residues like tryptophan in the target protein. nih.gov
Interactions with Cellular Targets and Biomolecules
The biological activity of dichlorophenyl urea derivatives is rooted in their molecular structure, which facilitates interactions with various cellular targets and biomolecules. The urea functional group is a key structural feature, acting as a versatile hydrogen bond donor and acceptor, which allows these compounds to bind to biological targets like enzymes and receptors. mdpi.comresearchgate.net This hydrogen-bonding capability is crucial for the molecular recognition and inhibition at the active sites of proteins. mdpi.com The dichlorophenyl group attached to the urea moiety influences the compound's reactivity and its interactions with these targets through steric and electronic effects. vulcanchem.com
Derivatives of dichlorophenyl urea have been shown to engage with multiple signaling pathways critical for cell function and survival. For instance, compounds like 1,3-bis(3,5-dichlorophenyl)urea (B1682623), also known as COH-SR4, have been found to modulate the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways. uts.edu.au The activation of AMPK, a key cellular energy sensor, is a significant mechanism of action. nih.gov By targeting these pathways, dichlorophenyl urea derivatives can influence fundamental cellular processes. Some urea derivatives are also known to interact with DNA and inhibit enzymes like ribonucleotide reductase, which is essential for DNA synthesis. vulcanchem.comchemicalbook.com The specific interactions are highly dependent on the complete structure of the molecule, including the substituents on the phenyl rings. ontosight.ai
The molecular architecture of these compounds, often combining a dichlorophenyl group with other pharmacologically active elements via a urea linker, allows for synergistic interactions with target proteins. For example, the combination of a dichlorophenyl group with an indole (B1671886) moiety can enhance target engagement through both hydrogen bonding and π-π stacking interactions within hydrophobic binding pockets of proteins. This multi-faceted interaction potential makes dichlorophenyl urea derivatives a subject of significant interest in the study of cellular and molecular biology. ontosight.ai
Modulation of Enzyme Activities (e.g., Urease, Glutathione (B108866) S-Transferases, Epoxide Hydrolases)
Dichlorophenyl urea derivatives have been extensively studied for their ability to modulate the activity of various enzymes, a key aspect of their mechanism of action. researchgate.net The interaction often involves the urea moiety forming hydrogen bonds within the enzyme's active site, leading to inhibition. mdpi.com
Urease Inhibition
Urease enzymes (E.C. 3.5.1.5) are a significant target for inhibition due to their role in pathologies caused by certain bacteria and in agricultural nitrogen loss. core.ac.uk Dichlorophenyl urea derivatives have demonstrated potent inhibitory activity against urease. core.ac.ukcore.ac.ukinnovareacademics.in Studies have shown that the position and nature of substituents on the phenyl ring significantly influence the inhibitory potency. nih.gov For example, N-benzoyl, N-aryl substituted derivatives containing 2,5-dichlorophenyl and 2,3-dichlorophenyl groups were found to be significantly more active than the standard inhibitor thiourea. nih.gov In one study, a dipeptide-conjugated 2,3-dichlorophenyl piperazine (B1678402) thiourea derivative was found to be approximately 10 times more potent than the reference standard. core.ac.ukcore.ac.uk The presence of halogen substituents, such as chlorine, on the phenyl ring often enhances the inhibitory activity. core.ac.uknih.gov
Glutathione S-Transferases (GSTs) Inhibition
Glutathione S-transferases (GSTs) are a family of enzymes involved in cellular detoxification by conjugating glutathione to various electrophilic compounds. nih.gov Inhibition of GSTs can increase a cell's susceptibility to oxidative stress and is a mechanism of action for some anti-cancer agents. The compound 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) has been shown to inhibit GST activity. nih.govnih.gov This inhibition is considered a significant contributor to its biological effects, as it can disrupt the detoxification of lipid peroxidation products like 4-hydroxynonenal (B163490) (4-HNE). nih.govnih.gov The inhibition of GSTs by chlorinated compounds like 2,4-dichlorophenoxyacetic acid has also been observed in plant models, indicating that the dichlorophenyl moiety is key to this activity. nih.gov
Epoxide Hydrolases (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory epoxy fatty acids into their less active diol counterparts. mdpi.comnih.govfrontiersin.org Inhibition of sEH is a therapeutic strategy to enhance the beneficial effects of these endogenous lipids. mdpi.comfrontiersin.org Diaryl urea derivatives are recognized as potent inhibitors of sEH. mdpi.com The urea structure fits well into the catalytic pocket of the hydrolase domain, where its carbonyl oxygen and NH groups form critical hydrogen bonds with key amino acid residues like tyrosines and aspartate. mdpi.comnih.gov Structure-activity relationship studies have found that a 3,4-dichloro substitution on the terminal phenyl ring often results in the best inhibitory potencies for sEH. tandfonline.com
| Compound Class/Derivative | Target Enzyme | Key Findings | IC₅₀ Values (if reported) | Reference |
|---|---|---|---|---|
| N1-benzoyl,N2-aryl substituted urea | Urease | 2,5-dichlorophenyl and 2,3-dichlorophenyl groups showed much higher activity than the standard. | 1.34 µM (2,5-dichloro), 1.92 µM (2,3-dichloro) | nih.gov |
| Dipeptide-conjugated 2,3-dichlorophenyl piperazine thiourea | Urease | Thiourea conjugates with Cl substituents showed predominant inhibitory activity. | ~2 µM | core.ac.ukcore.ac.uk |
| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | Glutathione S-Transferase (GST) | Inhibits GST activity, contributing to anti-cancer effects. | Not specified | nih.govnih.gov |
| Diflapolin derivatives with 3,4-dichloro substitution | Soluble Epoxide Hydrolase (sEH) | 3,4-dichloro substitution on the terminal phenyl ring provides the best inhibitory potency. | Not specified | tandfonline.com |
Mechanisms of Mitochondrial Function Perturbation (e.g., Mitochondrial Uncoupling)
Dichlorophenyl urea derivatives can exert profound effects on cellular bioenergetics by perturbing mitochondrial function. uts.edu.auresearchgate.net A primary mechanism identified is the uncoupling of mitochondrial oxidative phosphorylation (OxPhos). uts.edu.auresearchgate.net Mitochondrial uncouplers are molecules that disrupt the coupling between the electron transport chain and ATP synthesis by dissipating the proton gradient across the inner mitochondrial membrane without inhibiting the respiratory chain itself. nih.govnih.gov
The compound 1,3-bis(3,5-dichlorophenyl)urea (SR4) is a notable example that induces mitochondrial uncoupling. uts.edu.au This leads to a depolarization of the mitochondrial membrane and a subsequent decrease in cellular ATP levels. uts.edu.auresearchgate.net Unlike classical uncouplers which are typically weak acids, bisaryl ureas like SR4 lack an acidic functional group. uts.edu.auresearchgate.net Their mechanism of uncoupling is thought to be protein-independent and may involve a novel fatty acid-activated proton transport mechanism. researchgate.net In this proposed mechanism, the bisaryl urea facilitates the movement of deprotonated fatty acids across the inner mitochondrial membrane, which then shuttle protons into the matrix, effectively uncoupling respiration from ATP production. researchgate.netnih.gov This disruption of mitochondrial energy production is a key factor in the biological activities observed for these compounds. uts.edu.au
| Compound | Primary Mitochondrial Effect | Observed Consequences | Proposed Mechanism | Reference |
|---|---|---|---|---|
| 1,3-bis(3,5-dichlorophenyl)urea (SR4) | Mitochondrial Uncoupling | Mitochondrial depolarization, inhibition of ATP production. | Protein-independent, fatty acid-activated proton transport. | uts.edu.auresearchgate.net |
| N,N'-bis(3,5-dichlorophenyl)urea | Mitochondrial Uncoupling | Depolarization of mitochondrial membrane, leakage of pro-apoptotic factors. | Modulation of mitochondrial function. | mdpi.com |
Cell Cycle Modulation and Apoptosis Induction Studies (in non-human models)
Dichlorophenyl urea derivatives have been shown to influence cell fate by modulating the cell cycle and inducing apoptosis, or programmed cell death. researchgate.net These effects have been primarily documented in in vitro studies using various cancer cell lines and in some in vivo non-human models. nih.govnih.gov
Several dichlorophenyl urea compounds, including COH-SR4, effectively induce apoptosis in cancer cells. mdpi.comnih.gov The induction of apoptosis is a critical mechanism for controlling tumor progression. For instance, COH-SR4 treatment has been shown to decrease survival and inhibit the clonogenic potential of melanoma cells in culture. nih.gov This is often accompanied by the activation of caspases and cleavage of poly (ADP-ribose) polymerase (PARP), hallmark events of apoptosis. google.com The pro-apoptotic effects are often linked to the mitochondrial perturbation caused by these compounds, which leads to the release of pro-apoptotic factors from the mitochondria. mdpi.comresearchgate.net
In addition to inducing apoptosis, these compounds can arrest the cell cycle at specific phases. researchgate.net Novel dichlorophenyl urea compounds have been found to cause cell cycle arrest at the G0/G1 phase transition in human leukemia HL-60 cells. researchgate.net This arrest is associated with changes in the expression levels of key cell cycle regulatory proteins, such as a decrease in cyclins (D1, E2) and cyclin-dependent kinases (CDK2, CDK4), and an increase in CDK inhibitors like p21 and p27. nih.govresearchgate.net Other derivatives have been observed to cause cell cycle arrest at the G2/M phase. nih.gov By halting cell cycle progression, these compounds inhibit cell proliferation. nih.govresearchgate.net In vivo studies using mouse models with lung cancer and melanoma xenografts have confirmed that administration of COH-SR4 can lead to a regression of established tumors without causing overt toxicity to the animals. nih.govnih.gov
| Compound | Cell/Animal Model | Effect | Mechanistic Details | Reference |
|---|---|---|---|---|
| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | Melanoma cell lines; Syngeneic and nude mouse models | Induces apoptosis, inhibits proliferation and clonogenic potential. | G2/M phase cell cycle arrest, inhibition of GST activity. | nih.gov |
| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | Lung cancer cell lines (H358); Xenograft mouse model | Induces apoptosis, inhibits survival. | G0/G1 cell cycle arrest, inhibition of CDK2, CDK4, cyclins A, B1, E1; activation of AMPK. | nih.gov |
| Novel dichlorophenyl urea compounds | Human leukemia HL-60 cells | Induces apoptosis and cell cycle arrest. | G0/G1 phase arrest; decreased cyclins D1, E2 and CDKs 2, 4; increased p21, p27. | researchgate.net |
| 1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea | Various cancer cell lines | Induces apoptosis, inhibits cell proliferation. | IC₅₀ values from 7 to 20 µM. |
Environmental Fate and Degradation Pathways of Dichlorophenyl Urea Compounds
Abiotic Degradation Processes
Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds. For dichlorophenyl ureas, the principal abiotic pathways are photolysis and hydrolysis, which are significantly influenced by environmental conditions such as sunlight intensity, pH, and temperature.
Photolysis, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Phenylurea herbicides on soil surfaces or in clear surface waters are susceptible to this process. cambridge.org Research on diuron (B1670789), a representative dichlorophenyl urea (B33335) compound, demonstrates that it undergoes photochemical reactions when irradiated with UV light. cambridge.org The rate of this degradation is influenced by several factors.
Studies using simulated sunlight have shown that the photodegradation rates of diuron in water are strongly affected by pH, the presence of photocatalysts, and electron acceptors. geochemical-journal.jpresearchgate.net For instance, degradation rates increase with a rise in pH from 5 to 9 but decrease at a pH of 11. geochemical-journal.jpresearchgate.net The presence of photocatalysts like titanium dioxide (TiO₂) can significantly accelerate diuron degradation. geochemical-journal.jpresearchgate.net The efficiency of this process can be further enhanced by combining TiO₂ with other agents like peroxydisulfate (B1198043) or by using a photo-Fenton process. geochemical-journal.jp Photolytic degradation can lead to the dehalogenation and subsequent hydroxylation of the phenyl group. researchgate.net
Table 1: Factors Influencing Photodegradation of Diuron
| Factor | Observation | Source(s) |
|---|---|---|
| pH | Degradation rates increase as pH rises from 5 to 9, then decrease at pH 11. | geochemical-journal.jp, researchgate.net |
| Photocatalysts | TiO₂ significantly increases the degradation rate, with effectiveness peaking at a concentration of 1 g·L⁻¹. | geochemical-journal.jp, researchgate.net |
| Combined Processes | The combined solar TiO₂/photo-Fenton process was found to be the most effective for degradation and mineralization. | geochemical-journal.jp |
| Irradiation Time | Illumination with a UV lamp for 28 hours resulted in a 75% decrease in biological activity. | cambridge.org |
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of dichlorophenyl urea compounds against hydrolysis is highly dependent on the pH and temperature of the surrounding environment. While generally stable under neutral conditions at ambient temperatures, their degradation rates increase in acidic or basic environments. researchgate.nettandfonline.com
Phenylurea compounds like diuron are considered chemically stable, and their disappearance from aquatic environments is often presumed to be primarily due to biological activity rather than purely chemical hydrolysis. tandfonline.com However, studies have shown that abiotic hydrolysis does occur and can be a significant degradation pathway under specific conditions. For example, the hydrolysis of sulfonylurea herbicides, which share the urea functional group, is significantly faster under acidic or basic conditions compared to neutral pH. researchgate.netusda.gov The reaction is also temperature-dependent, with rates increasing as temperature rises. usda.gov Furthermore, components of the soil matrix, such as humic acid-like substances, can catalyze the hydrolysis of diuron. bohrium.com
Table 2: Influence of pH on Hydrolysis of Urea-Based Herbicides
| Compound Family | pH Condition | Hydrolysis Rate | Source(s) |
|---|---|---|---|
| Phenylureas (Diuron) | Neutral (pH 7) | Minimal | researchgate.net |
| Phenylureas (Diuron) | Acidic or Basic | Increased | researchgate.net |
| Sulfonylureas | Acidic or Basic | Much faster than neutral | usda.gov |
| Sulfonylureas | Neutral | Slow | usda.gov |
Biotic Degradation by Microorganisms
Biotic degradation, mediated by soil and aquatic microorganisms, is the primary mechanism for the dissipation of dichlorophenyl urea herbicides from the environment. researchgate.netresearchgate.net A diverse range of bacteria and fungi have been identified that can utilize these compounds as a source of carbon and energy, breaking them down into simpler, less toxic substances.
Numerous microbial strains capable of degrading dichlorophenyl urea herbicides have been isolated from contaminated soils and water. These microorganisms possess the specific enzymatic machinery required to initiate the breakdown of the herbicide molecule. Both individual strains and microbial consortia have demonstrated the ability to degrade these compounds effectively. tandfonline.comdthujs.vnnih.gov
Fungi, particularly white-rot fungi, are noted for their potent degradative capabilities, attributed to their extracellular ligninolytic enzymes and intracellular cytochrome P450 systems. nih.govfrontiersin.org Bacteria from various genera have also been extensively studied for their ability to metabolize these herbicides. frontiersin.org
Table 3: Examples of Microorganisms Involved in Dichlorophenyl Urea Degradation
| Microbial Group | Species/Strain | Source(s) |
|---|---|---|
| Bacteria | Acinetobacter baumannii DU | dthujs.vn, nih.gov |
| Arthrobacter globiformis | researchgate.net | |
| Bacillus subtilis DU1 | dthujs.vn, nih.gov | |
| Ochrobactrum anthropi CD3 | nih.gov | |
| Pseudomonas sp. DUK | dthujs.vn, nih.gov | |
| Variovorax sp. SRS16 | frontiersin.org | |
| Fungi | Ganoderma lucidum | researchgate.net |
| Phanerochaete chrysosporium | nih.gov |
The aerobic biodegradation pathway for dichlorophenyl urea herbicides like diuron is well-established. nih.gov The process typically begins with one or two successive N-demethylation steps at the urea side chain. researchgate.net This initial transformation leads to the formation of intermediate metabolites. Following demethylation, the amide bond is hydrolyzed, resulting in the formation of the corresponding aniline (B41778) derivative. researchgate.net
The principal degradation pathway proceeds as follows:
N-demethylation: Diuron is first transformed into 1-(3,4-dichlorophenyl)-3-methylurea (B119341) (DCPMU). researchgate.netnih.gov
Second N-demethylation: DCPMU is further demethylated to 1-(3,4-dichlorophenyl)urea (B109879) (DCPU). researchgate.netnih.gov
Hydrolysis: The urea bond in DCPU is cleaved, yielding 3,4-dichloroaniline (B118046) (3,4-DCA). researchgate.nettandfonline.comnih.gov
While this pathway effectively degrades the parent compound, the accumulation of metabolites, particularly 3,4-DCA, is an environmental concern, as it can be more toxic than the original herbicide. nih.govnih.gov
Table 4: Major Metabolites in the Microbial Degradation of Diuron
| Metabolite | Chemical Name | Position in Pathway | Source(s) |
|---|---|---|---|
| DCPMU | 1-(3,4-dichlorophenyl)-3-methylurea | First demethylation product | researchgate.net, nih.gov |
| DCPU | 1-(3,4-dichlorophenyl)urea | Second demethylation product | researchgate.net, nih.gov |
| 3,4-DCA | 3,4-dichloroaniline | Final hydrolysis product | researchgate.net, nih.gov, tandfonline.com |
The microbial degradation of dichlorophenyl urea compounds is driven by specific enzymes. frontiersin.org The key enzymatic reaction is the hydrolysis of the urea or amide bond, which is catalyzed by hydrolases, specifically amidohydrolases or amidases. researchgate.netresearchgate.net Several diuron-degrading hydrolases, such as PuhA and PuhB, have been identified that directly convert diuron to 3,4-DCA. researchgate.net
In addition to hydrolases, other enzymatic systems play a crucial role, especially in fungi. White-rot fungi utilize powerful, non-specific extracellular enzymes, including lignin (B12514952) peroxidases, manganese peroxidases, and laccases, to initiate the degradation of a wide range of persistent organic pollutants. nih.govfrontiersin.org The intracellular cytochrome P450 monooxygenase system is also implicated in the transformation of these herbicides in fungi like Phanerochaete chrysosporium and Ganoderma lucidum. nih.govresearchgate.net
Table 5: Enzymes Involved in Dichlorophenyl Urea Biotransformation
| Enzyme Class | Specific Enzyme(s) | Function | Microbial Source Example | Source(s) |
|---|---|---|---|---|
| Hydrolases | PuhA, PuhB, Mhh | Hydrolysis of urea bond to form 3,4-DCA | Bacteria | researchgate.net |
| Peroxidases | Lignin Peroxidase, Manganese Peroxidase | Oxidative degradation | Phanerochaete chrysosporium | nih.gov, frontiersin.org |
| Oxidases | Laccase | Oxidative degradation | White-rot fungi | frontiersin.org, researchgate.net |
| Monooxygenases | Cytochrome P450 system | Intracellular transformation | Phanerochaete chrysosporium | nih.gov |
Research on Bioremediation Strategies for Contaminated Systems
The widespread use of dichlorophenyl urea compounds, particularly the herbicide Diuron, has led to their persistence in soil and water environments, necessitating the development of effective remediation strategies. Bioremediation, which utilizes microorganisms or plants to degrade or remove contaminants, has emerged as a promising and environmentally friendly approach for the cleanup of sites contaminated with these compounds. Research in this area has focused on identifying potent microbial strains, understanding the metabolic pathways of degradation, and optimizing conditions for efficient contaminant removal.
A significant pathway in the microbial degradation of Diuron involves a hydroxylation step, leading to the formation of hydroxylated intermediates. For instance, the fungus Trametes versicolor has been shown to transform Diuron into 3-(3,4-dichlorophenyl)-1-hydroxymethyl-1-methylurea (DCPHMU), a hydroxylated metabolite. nih.govresearchgate.net This initial hydroxylation is a critical step that facilitates further degradation into less complex and often less toxic compounds. nih.govresearchgate.net The discovery of such hydroxylated intermediates helps to better understand the mechanisms of detoxification. nih.govresearchgate.net
Microbial degradation is a key bioremediation strategy, with various bacteria and fungi capable of breaking down dichlorophenyl urea compounds. frontiersin.org These microorganisms can utilize the herbicide as a source of carbon and nitrogen, effectively mineralizing it. frontiersin.org The degradation often proceeds through a series of N-demethylation and hydrolysis reactions, producing metabolites such as N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), 3,4-dichlorophenylurea (DCPU), and ultimately 3,4-dichloroaniline (3,4-DCA). nih.govnih.gov However, the accumulation of 3,4-DCA can be of environmental concern due to its toxicity. nih.gov
Several microbial species have been identified for their ability to degrade Diuron and its metabolites. The following table summarizes some of the key microorganisms and their degradation capabilities.
| Microorganism | Compound(s) Degraded | Key Findings |
| Trametes versicolor (fungus) | Diuron, 3,4-dichloroaniline (3,4-DCA) | Degraded 83% of Diuron and 100% of 3,4-DCA within 7 days. Formed a hydroxylated intermediate (DCPHMU) which was further metabolized. nih.gov |
| Ochrobactrum anthropi CD3 (bacterium) | Diuron, Linuron, Chlorotoluron, Fluometuron, Isoproturon | Completely removed Diuron, Linuron, Chlorotoluron, and Fluometuron from aqueous solutions. Degraded up to 89% of Isoproturon. Also showed degradation of 3,4-DCA in soil. nih.gov |
| Arthrobacter sp. N2 (bacterium) | Diuron, Chlorotoluron, Isoproturon | Completely degraded all three herbicides, with the fastest biodegradation observed for Diuron (10 hours). nih.gov |
| Fungal Consortia | Diuron | Certain combinations of fungi and bacteria have shown enhanced mineralization of Diuron in soil, suggesting synergistic effects. Fungal hyphae may also aid in the transport of degrading bacteria. |
Bioaugmentation, the introduction of specific microbial strains to a contaminated site, has been explored to enhance the degradation of dichlorophenyl urea compounds. Studies have shown that inoculating contaminated soil with strains like Ochrobactrum anthropi CD3 can significantly accelerate the removal of Diuron and its toxic metabolite, 3,4-DCA. nih.gov The effectiveness of bioaugmentation can be further improved by the addition of bioavailability-enhancing agents like cyclodextrins, which can increase the accessibility of the contaminant to the microorganisms. nih.gov
Phytoremediation, the use of plants to clean up contaminated environments, is another bioremediation strategy being investigated for dichlorophenyl urea compounds. Plants can contribute to the degradation of these herbicides through their root systems and associated microbial communities. While research in this area is ongoing, it presents a cost-effective and aesthetically pleasing option for the remediation of large, low-level contaminated areas.
The degradation pathways of dichlorophenyl urea compounds are complex and can involve multiple enzymatic reactions, including hydroxylation, demethylation, and hydrolysis. frontiersin.org The identification of hydroxylated metabolites like DCPHMU provides valuable insight into the initial steps of Diuron detoxification by certain fungi. nih.govresearchgate.net Understanding these intricate degradation pathways is crucial for the development of effective and reliable bioremediation strategies for environmental contaminants.
Advanced Analytical Methodologies for Dichlorophenyl Urea Research
Chromatographic Separations for Complex Mixture Analysis
Chromatography is an essential tool for separating the target analyte from interfering substances, which is a critical step before identification and quantification. High-performance liquid chromatography and gas chromatography are the most commonly employed techniques in the analysis of phenylurea compounds.
High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of phenylurea compounds, including dichlorophenyl hydroxyurea (B1673989), primarily because these compounds can be thermally unstable and are not suitable for direct analysis by gas chromatography. newpaltz.k12.ny.us HPLC, particularly in a reverse-phase setup, offers robust and reliable separation for both qualitative and quantitative purposes.
Reverse-phase HPLC methods typically utilize a nonpolar stationary phase (like a C18 column) and a polar mobile phase. For N-(3,4-Dichlorophenyl)-N'-hydroxyurea, a close structural analog, an effective separation can be achieved using a mobile phase containing acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The use of a C18 column provides high retention for phenylurea herbicides, ensuring good separation from other components in a sample. newpaltz.k12.ny.us UV detection is commonly employed for quantification, with the wavelength set to capture the chromophore of the phenylurea structure. nih.govmdpi.com The method's parameters can be optimized to achieve fast analysis times, often under 20 minutes. nih.gov
Below is an interactive table summarizing typical HPLC conditions for the analysis of related hydroxyurea and phenylurea compounds.
Table 1: Representative HPLC Parameters for Phenylurea Compound Analysis
| Analyte/Compound Class | Column | Mobile Phase | Flow Rate (mL/min) | Detector | Key Findings | Reference |
|---|---|---|---|---|---|---|
| N-(3,4-Dichlorophenyl)-N'-hydroxyurea | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Not Specified | UV/MS | Method is scalable and suitable for impurity isolation and pharmacokinetic studies. | sielc.com |
| Hydroxyurea | C18 | 20mM Ammonium Acetate (B1210297), Acetonitrile (Gradient) | 1.0 | UV (240nm) | Derivatization with xanthydrol allows for sensitive UV detection. Total analysis time under 18 minutes. | nih.gov |
| Phenylurea Herbicides | C18 (High Carbon Load) | Acetonitrile, Water | Not Specified | UV/DAD | C18 columns offer high retention; a confirmation column with an alternate stationary phase is recommended by EPA Method 532. | newpaltz.k12.ny.us |
Direct analysis of many phenylurea compounds by Gas Chromatography (GC) is challenging due to their thermal instability. newpaltz.k12.ny.us However, GC coupled with mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile metabolites, provided a derivatization step is performed to increase thermal stability and volatility. nih.govresearchgate.net
The most common derivatization technique involves converting the non-volatile urea (B33335) and hydroxyurea moieties into more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers. nih.govspringernature.com This process typically involves extracting the analyte from the sample matrix (e.g., plasma, urine) with an organic solvent like ethyl acetate, drying the extract, and then reacting it with a silylating agent. nih.govspringernature.com The resulting TMS derivatives are sufficiently volatile and stable for separation on a GC column and subsequent detection by MS. nih.gov This isotope-dilution GC-MS method is described as accurate, sensitive, and robust, making it suitable for pharmacokinetic studies. nih.gov
Table 2: Gas Chromatography (GC) Derivatization and Analysis Summary
| Analytical Step | Procedure | Purpose | Key Findings | Reference |
|---|---|---|---|---|
| Sample Preparation | Organic extraction using ethyl acetate and a phosphate (B84403) buffer. | Isolate the analyte from the biological matrix. | Effective for extracting hydroxyurea from serum or plasma. | nih.govspringernature.com |
| Derivatization | Reaction with a silylating agent to form trimethylsilyl (TMS) derivatives. | Increase volatility and thermal stability for GC analysis. | Enables the analysis of otherwise non-volatile hydroxyurea compounds. | researchgate.netnih.gov |
Spectroscopic Techniques for Structural Characterization and Quantification
Spectroscopic methods are indispensable for confirming the chemical structure of Urea, (dichlorophenyl)hydroxy- and identifying its metabolites. Techniques such as NMR, MS, and FT-IR provide detailed information about the molecule's atomic connectivity, mass, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating molecular structure. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Related Dichlorophenyl Urea Compounds
| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment/Description | Reference |
|---|---|---|---|---|
| 1-(3,5-dichlorophenyl)-3-isopropylurea | ¹H | 1.08 (d), 3.69-3.78 (m), 6.21 (d), 7.03 (t), 7.44 (d) | Isopropyl methyls, Isopropyl CH, NH, NH, Aromatic CH | rsc.org |
| 1-(3,4-Dichlorophenyl)-3-(2-hydroxypropyl)urea | ¹H | 1 (approx.), 5 (approx.), 2-4 (approx.), 7-8 (approx.) | -CH₃, -OH, -CH₂-CH-, Aromatic CH | spectrabase.com |
Note: Chemical shifts are approximate and depend on the solvent and experimental conditions.
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and, through fragmentation analysis, its structure. When coupled with a separation technique like HPLC or GC (LC-MS, GC-MS), it is a powerful tool for identifying metabolites in complex biological samples. nih.govnih.gov Tandem mass spectrometry (MS/MS) provides an additional layer of structural information by isolating a specific parent ion and fragmenting it to produce a characteristic spectrum of daughter ions. nih.gov
For dichlorophenyl hydroxyurea, the presence of two chlorine atoms creates a distinctive isotopic pattern in the mass spectrum, which can be used as a diagnostic tool to identify the parent compound and its metabolites. thermofisher.com Common metabolic transformations for phenylurea herbicides include hydroxylation, N-dealkylation, and conjugation. These transformations result in predictable mass shifts from the parent compound. Tandem MS can then be used to confirm the structure of a potential metabolite by comparing its fragmentation pattern to that of the parent drug or known standards. High-resolution mass spectrometry can provide elemental composition data, further increasing confidence in metabolite identification. thermofisher.com
Table 4: Application of Mass Spectrometry in Hydroxyurea Analysis
| Technique | Application | Key Findings | Reference |
|---|---|---|---|
| LC-MS/MS | Quantitative analysis of hydroxyurea in plasma. | A highly sensitive and specific method was developed using a stable isotope-labeled internal standard for pharmacokinetic studies. | nih.govnih.gov |
| Tandem MS (MS/MS) | Structural confirmation of metabolites. | Collision-induced dissociation of the parent ion yields a unique fragmentation pattern that serves as a fingerprint for the molecule. | nih.gov |
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. journalwjbphs.com When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to the vibrations of their chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule. rjb.ro
For Urea, (dichlorophenyl)hydroxy-, the FT-IR spectrum would exhibit characteristic absorption bands confirming its structure. Key expected vibrations include N-H stretching from the urea group, a strong C=O (carbonyl) stretch also from the urea moiety, O-H stretching from the hydroxyl group, C-Cl stretching from the dichlorophenyl ring, and various bands corresponding to the aromatic ring (C=C stretching and C-H bending). researchgate.net By analyzing the position and intensity of these bands, FT-IR can be used for qualitative identification and to verify the purity of the compound. researchgate.net
Table 5: Expected FT-IR Absorption Bands for Urea, (dichlorophenyl)hydroxy-
| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) | Description |
|---|---|---|---|
| O-H (Hydroxyl) | Stretching | 3200 - 3600 (Broad) | Indicates the presence of the hydroxyl group. |
| N-H (Urea) | Stretching | 3100 - 3500 | Typically appears as one or two sharp bands. |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Characteristic of protons on the phenyl ring. |
| C=O (Urea) | Stretching | 1630 - 1680 | A very strong and sharp absorption band, characteristic of the carbonyl group. |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Multiple bands indicating the aromatic ring structure. |
| C-N (Urea) | Stretching | 1200 - 1400 | Part of the complex urea vibrational modes. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the chromophoric systems of dichlorophenyl urea compounds. The principal chromophore in these molecules is the dichlorinated phenyl ring attached to the urea functional group. This system gives rise to characteristic absorption bands in the UV region, primarily due to π → π* electronic transitions within the aromatic ring. The position (λmax) and intensity of these absorption bands are sensitive to the substitution pattern on both the phenyl ring and the urea nitrogen atoms, as well as the polarity of the solvent.
Research into compounds structurally related to (dichlorophenyl)hydroxy-urea provides significant insight into their expected spectral behavior. For instance, the widely studied herbicide Diuron (B1670789), which has a 3,4-dichlorophenyl group, exhibits strong absorption maxima at approximately 211 nm and 251 nm. nih.gov Theoretical calculations have shown its dominant absorption at 220 nm, which aligns well with experimental findings of 214 nm. researchgate.net Another related compound, Linuron, displays absorption maxima at 210 nm, 245 nm, and 280 nm. nih.gov
The introduction of a hydroxyl group onto the phenyl ring, as in the case of 6-hydroxy-3,4-dichlorophenyl urea, has a pronounced effect on the UV spectrum. A study on this metabolite demonstrated distinct bathochromic (red) shifts in its absorption maxima when changing the solvent medium from acidic to alkaline. In acidic ethanol, the absorption peaks were observed at 241 nm and 291 nm. researchgate.net Upon changing to an alkaline ethanolic medium, these peaks shifted to 251 nm and 306 nm, respectively. researchgate.net This shift is indicative of the deprotonation of the phenolic hydroxyl group under alkaline conditions, which enhances conjugation and delocalizes the π-electron system, thereby lowering the energy required for the electronic transition.
These findings are crucial for developing quantitative analytical methods, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), where an optimal wavelength must be selected for maximum sensitivity. For the simultaneous analysis of multiple phenylurea herbicides, including diuron and linuron, detection wavelengths of 210 nm and 245 nm have been effectively utilized. chromatographyonline.commdpi.com
The spectral data for various dichlorophenyl urea derivatives are summarized in the table below, illustrating the influence of different substituents on the UV absorption maxima.
Table 1: UV Absorption Maxima (λmax) for Selected Dichlorophenyl Urea Compounds
| Compound Name | Solvent/Conditions | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |
| Diuron | Not specified | 211 nih.gov | 251 nih.gov | - |
| Linuron | Not specified | 210 nih.gov | 245 nih.gov | 280 nih.gov |
| 6-hydroxy-3,4-dichlorophenyl urea | Acidic Ethanol | 241 researchgate.net | 291 researchgate.net | - |
| 6-hydroxy-3,4-dichlorophenyl urea | Alkaline Ethanol | 251 researchgate.net | 306 researchgate.net | - |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. researchgate.net By calculating the electron density, DFT can predict a variety of chemical properties. For arylurea derivatives, DFT calculations are employed to determine optimized geometries, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential maps. researchgate.netresearchgate.net
These calculations help in understanding the molecule's reactivity. For instance, the HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. The molecular electrostatic potential map reveals the regions of a molecule that are rich or deficient in electrons, highlighting potential sites for electrophilic and nucleophilic attack. This information is vital for predicting how "(dichlorophenyl)hydroxy-" might interact with biological targets. While specific DFT studies on "(dichlorophenyl)hydroxy-" are not prevalent in the literature, the methodology is routinely applied to similar urea-containing compounds to elucidate their electronic properties and reactivity patterns. researchgate.netresearchgate.net
Table 1: Hypothetical DFT-Calculated Properties for a Urea (B33335) Derivative
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 4.2 Debye | Measures the polarity of the molecule |
| Electron Affinity | 1.0 eV | Energy released when an electron is added |
| Ionization Potential | 6.8 eV | Energy required to remove an electron |
Note: This table is illustrative and does not represent experimentally verified data for "Urea, (dichlorophenyl)hydroxy-".
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. nih.gov
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jppres.com For "(dichlorophenyl)hydroxy-" derivatives, docking studies can identify key binding modes and interactions within the active site of a target enzyme. For example, the crystal structure of phosphoserine phosphatase SerB from Mycobacterium avium has been resolved in a complex with 1-(2,4-dichlorophenyl)-3-hydroxyurea. rcsb.org This structural information reveals critical hydrogen bonds and hydrophobic interactions that stabilize the ligand in the binding pocket. rcsb.org
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding. researchgate.netubaya.ac.id MD simulations can confirm the stability of interactions predicted by docking and can help in calculating binding free energies. nih.govjppres.com Studies on related hydroxyurea (B1673989) compounds have used MD to confirm the stability of their binding modes in target proteins like ribonucleotide reductase. nih.govmdpi.com
Table 2: Crystallographic Data for 1-(2,4-dichlorophenyl)-3-hydroxyurea in Complex with Phosphoserine Phosphatase SerB
| Parameter | Value |
| PDB ID | 8A1Z rcsb.org |
| Resolution | 2.28 Å rcsb.org |
| R-Value Work | 0.205 rcsb.org |
| R-Value Free | 0.246 rcsb.org |
| Method | X-RAY DIFFRACTION rcsb.org |
Source: RCSB PDB rcsb.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to a specific activity, such as enzyme inhibition or cytotoxicity. nih.gov
For a class of compounds including "(dichlorophenyl)hydroxy-", a QSAR study would involve:
Data Collection: Assembling a dataset of structurally similar molecules with experimentally measured biological activity.
Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be constitutional, topological, geometrical, or electronic.
Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model.
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
A validated QSAR model can be used to predict the biological activity of new, unsynthesized analogs of "(dichlorophenyl)hydroxy-", thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening. nih.gov
Table 3: Example of a Simple QSAR Equation
| Equation | Descriptors |
| log(1/IC50) = 0.75 * LogP - 0.12 * PSA + 2.5 | LogP: A measure of lipophilicity.PSA: Polar Surface Area. |
Note: This equation is a hypothetical example to illustrate the form of a QSAR model.
Emerging Research Applications and Future Directions for Urea, Dichlorophenyl Hydroxy
Exploration in Agricultural Chemical Science
Influence on Plant Growth and Development (e.g., Photosynthesis Inhibition via DCMU analogs, Nutrient Use Efficiency)
The dichlorophenyl urea (B33335) scaffold is famously associated with potent herbicidal activity, primarily through the inhibition of photosynthesis. The most studied compound in this class is 3-(3,4-dichlorophenyl)-1,1-dimethylurea, commonly known as Diuron (B1670789) or DCMU.
Photosynthesis Inhibition:
DCMU is a highly specific and sensitive inhibitor of Photosystem II (PSII) in plants. chemicalbook.comnih.govnih.govvedantu.com It functions by blocking the plastoquinone (B1678516) (QB) binding site on the D1 protein of the PSII reaction center. nih.govunl.edu This blockage interrupts the photosynthetic electron transport chain, preventing the flow of electrons from PSII to plastoquinone. chemicalbook.comnih.gov The inhibition of electron transport effectively halts the production of ATP and NADPH, the energy and reducing power necessary for carbon fixation in the Calvin cycle, ultimately leading to plant death. chemicalbook.comnih.govunl.edu
Nutrient Use Efficiency:
While dichlorophenyl urea compounds are primarily known as herbicides, the broader class of urea-based compounds is central to agriculture as nitrogen fertilizers. The efficiency with which plants take up and utilize nitrogen is a critical area of research. Innovations in fertilizer technology aim to improve nutrient use efficiency (NUE), and urea derivatives play a role in these advancements. However, there is no direct evidence in the available literature linking "Urea, (dichlorophenyl)hydroxy-" to enhancing nutrient use efficiency. Its likely herbicidal properties would counteract any potential benefits in this area for crop plants.
Research into Urea-Based Nanofertilizer Design
To enhance nutrient use efficiency and reduce the environmental impact of conventional fertilizers, research has increasingly focused on the development of nanofertilizers. Urea, as the most widely used nitrogen fertilizer, is a key component in these designs.
The primary strategy involves encapsulating or coating urea with nanomaterials to achieve a slow and controlled release of nitrogen, better matching the nutrient demands of the plant over its growth cycle. nih.govnotulaebotanicae.ro A common approach is the use of hydroxyapatite (B223615) nanoparticles to form urea-hydroxyapatite nanohybrids. nih.govresearchgate.net These nanohybrids reduce the high solubility of urea, leading to a more sustained release of nitrogen into the soil. nih.govnotulaebotanicae.ro
While "Urea, (dichlorophenyl)hydroxy-" itself is not reported in nanofertilizer formulations, the fundamental principles of using urea derivatives in controlled-release mechanisms are well-established. The design of such nanofertilizers focuses on the chemistry of urea and its interaction with the encapsulating material.
| Nanofertilizer Component | Function | Reference |
| Urea | Primary source of nitrogen | nih.gov |
| Hydroxyapatite | Nanoparticle matrix for controlled release; source of phosphorus | nih.govresearchgate.net |
| Biopolymers (e.g., alginate, lignin) | Coating materials to further regulate nitrogen release | notulaebotanicae.ro |
Catalytic Applications in Organic Synthesis (e.g., Asymmetric Reactions)
Urea and its derivatives have emerged as versatile catalysts and ligands in organic synthesis. The urea moiety can form strong hydrogen bonds, which is a key feature in its application in organocatalysis. While there is no specific literature on the catalytic use of "Urea, (dichlorophenyl)hydroxy-", the broader class of chiral urea derivatives has been successfully employed in various asymmetric reactions.
For instance, cinchona alkaloid-derived ureas have been used to catalyze asymmetric conjugate additions. dtu.dk The catalytic mechanism often involves the urea group acting as a hydrogen bond donor to activate the substrate, while a chiral scaffold directs the stereochemical outcome of the reaction. The presence of a Brønsted acid can further activate urea-based catalysts by preventing self-aggregation and increasing the acidity of the N-H protons, leading to enhanced reactivity and enantioselectivity. mdpi.com
The potential for "Urea, (dichlorophenyl)hydroxy-" to act as a catalyst would depend on its ability to engage in hydrogen bonding and, if a chiral version were synthesized, its effectiveness in inducing asymmetry. The electronic properties of the dichlorophenyl group would also influence its catalytic activity.
Material Science Applications (e.g., Corrosion Inhibition)
Urea and its derivatives have been investigated as corrosion inhibitors for various metals and alloys. idc-online.comresearchgate.netresearchgate.net The presence of nitrogen and oxygen atoms with lone pairs of electrons allows these molecules to adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. idc-online.comresearchgate.net
The effectiveness of urea-based corrosion inhibitors can be enhanced by the presence of other functional groups and by combining them with other substances, such as zinc ions, which can lead to a synergistic inhibitory effect. idc-online.com Studies on newly synthesized urea-based cationic fluorosurfactants have shown significant corrosion protection for carbon steel in acidic environments. rsc.org The mechanism involves the formation of a protective film at the metal-solution interface. rsc.org
While there is no specific data on "Urea, (dichlorophenyl)hydroxy-" as a corrosion inhibitor, its structure suggests it could be effective. The urea backbone provides the necessary heteroatoms for surface adsorption, and the dichlorophenyl group would influence its electronic properties and potentially its interaction with the metal surface.
| Compound Class | Metal | Environment | Inhibition Efficiency | Reference |
| Urea-Zn2+ System | Carbon Steel | Sea Water | 94% (250 ppm urea, 50 ppm Zn2+) | idc-online.com |
| Urea | Mild Steel | Tank Water | 99.46% (at 1.5 g/L) | researchgate.net |
| Urea-based Cationic Fluorosurfactants | Carbon Steel | 15% HCl | Up to 97.6% (at 0.5 mM) | rsc.org |
Conclusion and Future Perspectives
Identification of Persistent Research Challenges and Gaps in Knowledge
The primary and most significant gap in knowledge is the complete absence of research on “Urea, (dichlorophenyl)hydroxy-”. The scientific community has yet to investigate its fundamental properties, potential applications, or any associated challenges. Key unanswered questions include:
Synthesis and Characterization: Validated and efficient synthetic routes for “Urea, (dichlorophenyl)hydroxy-” have not been published. Its fundamental physicochemical properties, such as its structure, stability, and spectral data, remain undetermined.
Biological Activity: There is no information regarding the potential biological effects of this compound. Its bioactivity, if any, across various domains such as pharmacology, agriculture, or materials science is entirely unknown.
Mechanism of Action: Without any identified biological activity, the mechanism of action of “Urea, (dichlorophenyl)hydroxy-” remains an open field for investigation.
Proposing Novel Research Avenues and Interdisciplinary Collaborations for Urea (B33335), (dichlorophenyl)hydroxy-
Given the nascent stage of research on “Urea, (dichlorophenyl)hydroxy-”, numerous opportunities exist for novel scientific inquiry. Future research should be directed towards foundational studies to establish a baseline of knowledge.
Proposed Research Avenues:
Chemical Synthesis and Analytics: The initial and most critical step would be the development and optimization of a synthetic pathway for “Urea, (dichlorophenyl)hydroxy-”. This would require collaboration between synthetic organic chemists and analytical chemists to ensure the purity and structural confirmation of the synthesized compound.
Computational Modeling and Screening: Prior to synthesis, computational studies could be employed to predict the potential properties and biological activities of “Urea, (dichlorophenyl)hydroxy-”. This could provide a rationale for prioritizing specific areas of experimental investigation.
Broad-Spectrum Biological Screening: Once synthesized, the compound should undergo comprehensive screening to identify any potential biological activity. This would necessitate interdisciplinary collaborations with:
Pharmacologists and Biochemists: To assess its activity against a wide range of cellular targets, including enzymes, receptors, and ion channels, to uncover any potential therapeutic applications.
Microbiologists: To evaluate its potential as an antimicrobial or antifungal agent.
Oncologists and Cancer Biologists: To screen for any cytotoxic or anti-proliferative effects against various cancer cell lines.
Plant Scientists and Agricultural Chemists: To investigate its potential as an herbicide, pesticide, or plant growth regulator.
The exploration of “Urea, (dichlorophenyl)hydroxy-” represents a greenfield area of chemical research. Foundational studies are required to determine if this compound holds any scientific or practical value.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for urea derivatives such as (dichlorophenyl)hydroxy-urea, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via urea linkage formation between substituted phenyl isocyanates and amines. For example, in related dichlorophenylurea derivatives, 3,5-dichlorophenyl isocyanate is reacted with aniline derivatives in dichloromethane under inert atmosphere (N₂), with yields optimized by controlling stoichiometry, reaction time (e.g., 19 hours), and purification via vacuum drying . Key parameters include solvent choice (polar aprotic vs. chlorinated solvents) and temperature (ambient vs. reflux). NMR and HRMS are critical for confirming structural integrity .
Q. How can spectroscopic techniques (e.g., NMR, HRMS) be applied to characterize (dichlorophenyl)hydroxy-urea and its derivatives?
- Methodological Answer :
- ¹H-NMR : Aromatic protons in dichlorophenyl groups typically appear as doublets (δ 7.2–7.6 ppm) with coupling constants (J ≈ 1.8 Hz), while urea NH protons resonate near δ 9.3–9.5 ppm as singlets .
- ¹³C-NMR : Carbonyl carbons in urea linkages appear at δ 150–155 ppm, with aromatic carbons in dichlorophenyl groups at δ 115–140 ppm .
- HRMS : Exact mass analysis (e.g., m/z 350.9255 for [M+H]⁺) confirms molecular formula and isotopic patterns (e.g., Cl₂ clusters) .
Q. What are the primary applications of (dichlorophenyl)hydroxy-urea in medicinal and materials chemistry?
- Methodological Answer :
- Medicinal Chemistry : Investigate anti-cancer activity via apoptosis assays (e.g., caspase-3 activation) and oxidative stress modulation (e.g., ROS quantification) .
- Materials Science : Study its role in organic semiconductors by measuring charge-carrier mobility via thin-film transistor (TFT) fabrication .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for (dichlorophenyl)hydroxy-urea derivatives be resolved?
- Methodological Answer :
- Comparative Studies : Replicate assays under standardized conditions (e.g., cell lines, incubation time). For example, conflicting apoptosis data may arise from differences in cell permeability or metabolite interference .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., hydroxylated or glucuronidated derivatives) that may contribute to observed bioactivity .
Q. What computational strategies are effective for predicting the structure-activity relationship (SAR) of (dichlorophenyl)hydroxy-urea analogs?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron distribution in the dichlorophenyl ring and urea backbone to correlate with biological activity (e.g., H-bond donor capacity) .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases or DNA repair enzymes) using software like AutoDock Vina, focusing on binding energy (ΔG) and key residues .
Q. How do metabolic pathways influence the environmental persistence and toxicity of (dichlorophenyl)hydroxy-urea?
- Methodological Answer :
- In Vitro Metabolism Models : Use hepatic microsomes (e.g., rat S9 fractions) to identify Phase I metabolites (e.g., demethylation) and Phase II conjugates (e.g., glucuronides) .
- Ecotoxicology Assays : Evaluate aquatic toxicity using Daphnia magna LC₅₀ tests and soil persistence via OECD 307 guidelines .
Q. What experimental designs are optimal for studying the photostability and degradation products of (dichlorophenyl)hydroxy-urea?
- Methodological Answer :
- Photolysis Experiments : Expose the compound to UV light (λ = 254–365 nm) in aqueous/organic solvents, followed by HPLC-UV analysis to track degradation kinetics .
- Degradation Product Identification : Use high-resolution mass spectrometry (HRMS) and tandem MS/MS to elucidate fragmentation pathways of chlorinated byproducts .
Data Contradiction Analysis
Q. How to address discrepancies in reported spectroscopic data for urea derivatives across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
